4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
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Overview
Description
Mechanism of Action
Target of Action
It is known that pyrimidine analogues often target nucleoside triphosphates involved in the synthesis of nucleic acids dna or rna .
Mode of Action
It is known that pyrimidine analogues often act as antimetabolites, inhibiting the synthesis of nucleic acids dna or rna .
Pharmacokinetics
Its predicted properties include a density of 223±01 g/cm3 and a boiling point of 2342±500 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine. For instance, it is recommended to be stored at 2-8°C and protected from light . These conditions can help maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine involves the reaction of a nitro derivative of benzo[2,3-d]pyrimidine with sodium nitrite, followed by treatment with ammonia . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, ammonia, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
- 4-Amino-5-chloropyrrolo[2,3-d]pyrimidine
- 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine
- 4-Amino-5-fluoropyrrolo[2,3-d]pyrimidine
These compounds share a similar pyrrolo[2,3-d]pyrimidine core structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific bromine substituent, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGMUJNRRQVIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176823 |
Source
|
Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-99-9 |
Source
|
Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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